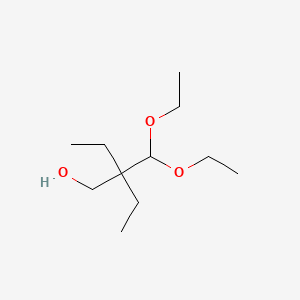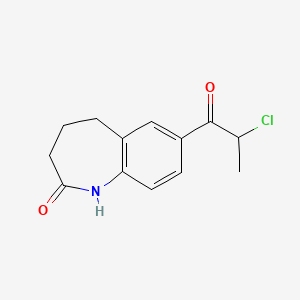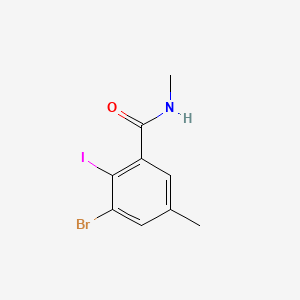
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid is a compound that features a quinoline core substituted with a 3,5-dimethylisoxazole moiety at the 2-position and a carboxylic acid group at the 4-position
準備方法
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Quinoline Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a methyl ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the 3,5-dimethylisoxazole with the quinoline derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
化学反応の分析
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a bromodomain inhibitor, which can modulate gene expression by interacting with acetylated lysines on histones.
Biological Research: It has applications in studying protein-ligand interactions, particularly in the context of epigenetic regulation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Bromodomains: The compound acts as an acetyl-lysine mimetic, binding to bromodomains and inhibiting their interaction with acetylated histones.
Epigenetic Regulation: By inhibiting bromodomains, the compound can modulate gene expression, potentially leading to antiproliferative and anti-inflammatory effects.
類似化合物との比較
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid can be compared with other similar compounds:
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic Acid: This compound also features a quinoline core but with a biphenyl substituent, showing antiviral activity.
3,5-Dimethylisoxazole Derivatives: These compounds share the isoxazole ring and have been studied for various biological activities, including antifungal and anticancer properties.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)13-7-11(15(18)19)10-5-3-4-6-12(10)16-13/h3-7H,1-2H3,(H,18,19) |
InChIキー |
OUAGTOSCPPLDKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)




![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)

